Product packaging for AAL Toxin TB2(Cat. No.:CAS No. 149849-91-2)

AAL Toxin TB2

Cat. No.: B3034250
CAS No.: 149849-91-2
M. Wt: 505.6 g/mol
InChI Key: RXORSUNDLFDGCD-UHFFFAOYSA-N
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Description

Contextualizing AAL Toxins as Host-Selective Phytotoxins

Host-selective toxins (HSTs) are metabolites produced by plant pathogens that are toxic only to the specific host plants of those pathogens. oup.com AAL toxins, produced by the fungus Alternaria alternata f. sp. lycopersici, are a prime example of HSTs. frontiersin.orgnih.gov These toxins are key determinants of pathogenicity, meaning they are essential for the fungus to cause disease. oup.comunb.broup.com

Alternaria alternata f. sp. lycopersici is the causal agent of Alternaria stem canker, a severe disease affecting tomato plants (Lycopersicon esculentum). frontiersin.orgmdpi.com The fungus produces AAL toxins, which induce necrosis (tissue death) in susceptible tomato varieties, a symptom characteristic of the disease. frontiersin.orgunb.br The sensitivity of tomato plants to AAL toxins is genetically determined, with susceptible genotypes being significantly affected by the toxin. unb.brnih.gov The toxins play a crucial role in the disease process, and their presence is directly linked to the development of stem canker symptoms. unb.broup.comnih.gov Research has shown that AAL toxin-deficient mutants of the fungus are unable to cause disease on susceptible tomato plants, highlighting the toxin's essential role in pathogenesis. nih.gov

The AAL toxins are not a single compound but rather a complex of related molecules. nih.gov Initially, two main groups, TA and TB, were isolated from culture filtrates of the fungus. unb.briastate.edu Each of these groups consists of a mixture of two structural isomers. unb.brmdpi.com AAL Toxin TB2 is one of the two isomers in the TB group, the other being TB1. unb.br The entire AAL toxin complex includes several regioisomeric pairs designated as TA, TB, TC, TD, and TE. nih.govfrontiersin.orgresearchgate.net

Association with Alternaria alternata f. sp. lycopersici and Plant Pathogenesis

Classification and Structural Relationships within the Sphinganine (B43673) Analog Mycotoxin (SAM) Family

AAL toxins, including TB2, belong to a larger family of mycotoxins known as sphinganine analog mycotoxins (SAMs). nih.govpnas.orgnih.gov This classification is based on their structural similarity to sphinganine, a key precursor in the biosynthesis of sphingolipids, which are essential components of cell membranes in eukaryotes. oup.comnih.goviastate.edu

The AAL toxin family exhibits significant structural diversity. The different regioisomeric pairs (TA, TB, TC, TD, and TE) are distinguished by variations in their long-chain amino alcohol backbone and the presence or absence of certain functional groups. unb.brnih.gov

TA toxins are considered the major and most toxic forms. frontiersin.orgnih.gov

TB toxins , including TB2, lack a hydroxyl group at a specific position compared to the TA toxins. unb.briastate.edu

TC toxins lack hydroxyl groups at two different positions relative to the TA toxins. unb.br

TD and TE toxins are N-acetylated derivatives of TB and TC toxins, respectively. unb.brnih.gov

Each of these pairs, including the TB pair containing TB2, consists of two regioisomers where a tricarballylic acid moiety is esterified to one of two different carbon atoms on the backbone. nih.gov While all these regioisomers can induce necrosis in susceptible tomato plants, their relative toxicity can differ by as much as 1000-fold. nih.gov

Table 1: Regioisomeric Diversity of AAL Toxins

Toxin Series Structural Modification Relative to TA
TA Major form
TB Lacks a hydroxyl group at C5. unb.briastate.edu
TC Lacks hydroxyl groups at C4 and C5. unb.br
TD N-acetylated form of TB. unb.br

| TE | N-acetylated form of TC. unb.br |

AAL toxins share a striking structural and functional similarity with another major group of mycotoxins, the fumonisins, which are produced by Fusarium species. nih.govpnas.orgresearchgate.net Both AAL toxins and fumonisins are classified as sphinganine analog mycotoxins (SAMs). nih.govpnas.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
AAL Toxin TA
AAL Toxin TB1
This compound
AAL Toxin TC
AAL Toxin TD
AAL Toxin TE
Fumonisin
Sphinganine
Ceramide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H47NO9 B3034250 AAL Toxin TB2 CAS No. 149849-91-2

Properties

IUPAC Name

2-[2-(17-amino-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-4-17(3)24(35-23(32)13-18(25(33)34)12-22(30)31)21(29)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-29H,4-15,26H2,1-3H3,(H,30,31)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORSUNDLFDGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Production of Aal Toxin Tb2

Fungal Biosynthetic Pathways of AAL Toxins

The production of AAL toxins is governed by a coordinated set of genes, with a Type I polyketide synthase playing a central role.

The biosynthesis of the aminopentol (B8107646) backbone of AAL toxins is primarily mediated by a Type I PKS enzyme, encoded by the ALT1 gene oup.comnih.govresearchgate.net. This gene is part of a larger biosynthetic gene cluster (ALT cluster) that includes other genes such as ALT2, ALT3, ALT6, and ALT13, which encode enzymes like cytochrome P450 monooxygenase, aminotransferase, and transcription factors mdpi.com. The ALT1 gene is highly reducing and shows homology to the FUM1 gene, which is involved in fumonisin biosynthesis in Fusarium verticillioides researchgate.net. The entire AAL-toxin biosynthetic gene cluster, including ALT1, is located on a small accessory chromosome, approximately 1.0 Mb in size, within the tomato pathotype strains of A. alternata mdpi.comnih.gov.

The synthesis of AAL toxins involves the incorporation of specific precursors and precise oxygenation steps. Studies indicate that glycine (B1666218) and the methyl group of methionine serve as direct precursors for AAL toxins mdpi.com. The oxygen atoms present in the tricarboxylic acid moieties of the toxins are derived from water (H₂O), while the hydroxyl groups on the lipid backbone are incorporated from molecular oxygen mdpi.com. AAL toxins are structurally characterized as hydroxylated, long-chain alkylamines esterified with a propane-1,2,3-tricarboxylic acid moiety iastate.edu. They are analogous to sphinganine (B43673) and phytosphingosine (B30862), with differences in hydroxyl group positions and acetylation leading to various AAL toxin forms, such as TA and TB unb.brnih.goviastate.eduup.ac.za. For instance, TB toxins differ from TA toxins by the absence of a hydroxyl group at the C5 position iastate.eduup.ac.za.

Accessory chromosomes (ACs) are strain- or pathotype-specific chromosomes that are not essential for basic survival but often carry genes conferring pathogenicity or virulence, including secondary metabolite biosynthetic gene clusters nih.govnih.govapsnet.orgresearchgate.net. In A. alternata, the genes responsible for AAL toxin biosynthesis, such as ALT1, are located on a small accessory chromosome mdpi.comnih.gov. The presence of these accessory chromosomes is critical for the specific host-selective pathogenicity observed in different A. alternata pathotypes, enabling the fungus to produce and deploy host-specific toxins (HSTs) nii.ac.jpapsnet.org.

Precursor Incorporation and Oxygenation Mechanisms

Research Methodologies for Isolation and Purification of AAL Toxin TB2

Obtaining pure this compound for research requires rigorous isolation and purification procedures, primarily relying on chromatographic techniques.

The isolation of AAL toxins typically begins with extraction from fungal cultures, often grown on rice or corn media iastate.educhemfaces.comnih.govcapes.gov.br. Initial purification steps commonly involve aqueous extraction, followed by adsorption onto resins like Amberlite XAD-2 iastate.educhemfaces.comnih.govcapes.gov.br. Subsequent separation of different AAL toxin groups, such as TA and TB, is achieved using silica (B1680970) gel chromatography iastate.educhemfaces.comcapes.gov.br.

High-performance liquid chromatography (HPLC) is indispensable for the final purification and separation of the various structural isomers of AAL toxins, including TB2 iastate.eduup.ac.zachemfaces.comnih.govcapes.gov.brresearchgate.netresearchgate.net. Reversed-phase HPLC, often employing C18 columns, with mobile phases comprising acetonitrile (B52724) and water (sometimes with additives like trifluoroacetic acid), is commonly used to resolve these closely related compounds chemfaces.comresearchgate.netresearchgate.netscience.govnih.gov. Specific HPLC methods have been developed to achieve baseline separation of TA and TB isomers within analytical run times of approximately 24 minutes chemfaces.com. Thin-layer chromatography (TLC) also plays a role in monitoring purification progress and separating isomers iastate.eduup.ac.zanih.govnih.gov.

To achieve the high purity (>95%) required for research-grade this compound, a multi-step purification strategy is employed. This typically involves:

Extraction: Initial extraction from fungal biomass or culture filtrates using appropriate solvents (e.g., chloroform, methanol:water mixtures) iastate.educhemfaces.comnih.gov.

Initial Cleanup: Employing techniques like solid-phase extraction (SPE), often with C18 cartridges, to remove gross impurities chemfaces.com.

Chromatographic Separation: Utilizing column chromatography (e.g., silica gel, C18 reverse-phase) to separate major toxin fractions iastate.educhemfaces.com.

Final Purification: Employing semi-preparative or preparative HPLC to isolate individual AAL toxin isomers, such as TB2, to high purity iastate.educhemfaces.comnih.govcapes.gov.br.

The combination of these advanced chromatographic techniques ensures the isolation of this compound with the necessary purity for detailed biochemical and biological studies.

Molecular and Cellular Mechanisms of Aal Toxin Tb2 Action

Disruption of Sphingolipid Metabolism

A central mechanism by which AAL Toxin TB2 induces cellular damage is through the significant disruption of sphingolipid biosynthesis. Sphingolipids are vital components of cell membranes and play crucial roles in various cellular signaling pathways in both plants and animals frontiersin.orgresearchgate.netup.ac.za.

Inhibition of Ceramide Synthase (Sphingosine N-acyltransferase)

This compound functions as a potent inhibitor of ceramide synthase, also known as sphingosine (B13886) N-acyltransferase (EC 2.3.1.24) nih.govnih.govresearchgate.netup.ac.zanih.govcore.ac.uk. This enzyme is a key player in the de novo synthesis of sphingolipids, catalyzing the acylation of sphingoid bases like sphingosine and sphinganine (B43673) to form ceramides (B1148491) mdpi.comnih.govresearchgate.netup.ac.za. AAL toxins are structurally analogous to sphingosine and sphinganine, allowing them to compete with these natural substrates for binding to ceramide synthase up.ac.zaiastate.edu. This competitive inhibition effectively halts the production of ceramides, which are essential precursors for more complex sphingolipids mdpi.comnih.govresearchgate.netup.ac.za. The inhibition is particularly pronounced in susceptible plant genotypes nih.gov.

Accumulation of Sphingoid Bases and Downstream Cellular Perturbations

The inhibition of ceramide synthase by this compound leads to a critical biochemical consequence: the accumulation of free sphingoid bases, such as phytosphingosine (B30862) and sphinganine nih.govnih.goviastate.edu. These molecules are normally present in low concentrations as they are rapidly converted into ceramides. Their accumulation signifies a blockage in the sphingolipid biosynthetic pathway nih.govnih.govup.ac.zaiastate.edu. This imbalance in sphingolipid metabolism, characterized by the buildup of precursor molecules and the depletion of complex sphingolipids, disrupts cellular homeostasis mdpi.comnih.govfrontiersin.orgresearchgate.net. The accumulation of free sphingoid bases is considered a primary biochemical lesion and is directly linked to the induction of phytotoxicity and programmed cell death nih.govnih.goviastate.edu.

Table 1: Accumulation of Sphingoid Bases in Plant Tissues Upon this compound Treatment

Sphingoid BaseFold Increase (relative to controls)Reference
Phytosphingosine18-45x iastate.edu
Sphinganine76-129x iastate.edu

Note: Data represents increases observed after 24 hours of treatment with AAL-toxin.

Induction of Programmed Cell Death (PCD) in Plant Systems

The disruption of sphingolipid metabolism by this compound ultimately triggers programmed cell death (PCD) in susceptible plant cells, a process essential for plant defense and development under stress conditions semanticscholar.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov.

Morphological and Biochemical Hallmarks of Toxin-Induced PCD

This compound-induced PCD in plants is marked by a series of morphological and biochemical events characteristic of cellular self-destruction. These include DNA laddering, which indicates DNA fragmentation, chromatin condensation, and cell shrinkage frontiersin.orgnih.govresearchgate.net. The presence of TUNEL-positive cells and the formation of apoptotic-like bodies are also observed, further supporting an active, genetically controlled cell death process frontiersin.orgnih.govresearchgate.net. Additionally, studies have reported an oxidative burst, characterized by the production of reactive oxygen species (ROS), and the synthesis of callose, a polysaccharide often associated with plant defense responses and the hypersensitive response (HR) nih.gov.

Role of Phytohormones (Ethylene, Jasmonic Acid) in PCD Signaling

Plant phytohormones, particularly ethylene (B1197577) (ET) and jasmonic acid (JA), play a significant role in mediating this compound-induced PCD semanticscholar.orgfrontiersin.orgmdpi.comharvard.edu. Research indicates that JA biosynthesis and signaling pathways positively contribute to the progression of toxin-induced PCD semanticscholar.orgfrontiersin.org. Similarly, ethylene-dependent pathways are actively involved in the cell death signaling cascade triggered by AAL toxin semanticscholar.orgfrontiersin.orgharvard.edu. Evidence suggests that JA can promote PCD by enhancing ROS production in a manner dependent on the JA receptor COI1 nih.gov. Furthermore, the JA pathway may act upstream of ethylene biosynthesis in the signaling process of AAL toxin-triggered PCD semanticscholar.org. Treatments that block ethylene synthesis or action can significantly compromise the development of toxin-induced cell death semanticscholar.orgnih.gov.

Intracellular Target Identification and Cellular Homeostasis Disruption

While ceramide synthase is the primary identified molecular target of this compound, its action leads to a broader disruption of cellular homeostasis mdpi.comnih.govresearchgate.netresearchgate.netup.ac.zanih.gov. The toxin's structural similarity to sphingoid bases allows it to interfere with the critical pathway of sphingolipid biosynthesis up.ac.zaiastate.edu. By inhibiting ceramide synthase, this compound disrupts the delicate balance of sphingolipid metabolism, causing the accumulation of free sphingoid bases and the depletion of essential complex sphingolipids nih.govnih.govresearchgate.net. This metabolic imbalance affects various cellular functions and signaling pathways frontiersin.org.

Compound List:

this compound

AAL Toxin

Sphingolipids

Ceramide

Sphingosine

Sphinganine

Phytosphingosine

Ethylene (ET)

Jasmonic Acid (JA)

1-aminocyclopropane-1-carboxylic acid (ACC)

Salicylic Acid (SA)

Abscisic Acid (ABA)

Nitric Oxide (NO)

Reactive Oxygen Species (ROS)

Hydrogen Peroxide (H2O2)

Ethanolamine (EA)

Phosphoethanolamine (PEA)

Propane 1,2,3-tricarboxylic acid (PTCA)

Ceramide synthase (Sphingosine N-acyltransferase)

Fumonisin B1 (FB1)

Fumonisin

Asc1 gene

JAI1

COI1

1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol

1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol backbone

Sphingosine I-phosphate (S1P)

Sphingosine kinase (SK)

Sphingomyelinases (SMase)

Ceramidases (CDase)

S1P phosphatase (SPP)

Sphingomyelin synthases (SMS)

Aspartate carbamoyltransferase (ACTase)

Alternaric acid

Alternariol (AOH)

Alternariol monomethyl ether (AME)

Tentoxin (TEN)

Tenuazonic acid (TeA)

Altertoxin I (ATX-I)

STTX-III

Sulfoconjugated modifications

Infectopyrone

Asc-1

LOH2

Subcellular Localization of Toxin Action (Mitochondria, Endoplasmic Reticulum)

Studies investigating the precise location of this compound activity within the cell have identified critical roles for the mitochondria and the endoplasmic reticulum (ER) in mediating its toxic effects. Evidence suggests that this compound can directly interact with or disrupt the normal functioning of these organelles, thereby initiating a cascade of cellular damage.

Research indicates that this compound may accumulate or exert its primary effects within the mitochondria. This organelle, central to cellular energy production and apoptosis regulation, is a common target for toxins that disrupt cellular viability. The interaction of this compound with mitochondrial components could lead to impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Furthermore, the endoplasmic reticulum, responsible for protein synthesis, folding, and calcium homeostasis, is also implicated as a target for this compound. Disruption of ER function by the toxin can lead to ER stress, characterized by the accumulation of misfolded proteins and the perturbation of calcium signaling pathways. This ER dysfunction can trigger the unfolded protein response (UPR), which, if unresolved, can ultimately lead to cell death. The precise molecular interactions of this compound with specific proteins or lipids within the mitochondria and ER are areas of ongoing investigation.

Mechanisms of Cellular Response and Homeostatic Perturbation

The cellular response to this compound involves a complex interplay of signaling pathways aimed at either repairing the damage or initiating programmed cell death. However, the potent nature of the toxin often overwhelms these adaptive mechanisms, leading to profound homeostatic perturbation.

One of the primary cellular responses to this compound is the induction of oxidative stress. The toxin's interference with mitochondrial function can lead to an overproduction of ROS, which can damage cellular macromolecules including DNA, proteins, and lipids. This oxidative damage contributes to cellular dysfunction and can activate stress-responsive signaling pathways.

This compound has also been shown to disrupt calcium homeostasis. Both the mitochondria and the ER are critical regulators of intracellular calcium levels. By interfering with the calcium buffering capacity of these organelles or by directly affecting calcium channels, this compound can cause aberrant calcium fluxes. These calcium dysregulations can activate various signaling cascades, including those involved in apoptosis and cellular damage.

Host Specificity and Plant Resistance Mechanisms

Genetic Basis of Host Sensitivity and Resistance in Tomato

The foundation of resistance or susceptibility to AAL toxin in tomato lies within a specific genetic region known as the Asc locus.

The Asc (Alternaria stem canker) locus, located on chromosome 3L of the tomato genome, is the primary determinant of sensitivity to AAL toxins. nih.govnih.gov Resistance to the Alternaria alternata f. sp. lycopersici pathogen is conferred by the dominant Asc allele, while susceptibility is linked to the homozygous recessive asc/asc genotype. unb.br This genetic control is so precise that the pathogen can only successfully infect tomato genotypes that are homozygous for the recessive asc allele. unb.br

Mutations within the Asc1 gene are responsible for this susceptibility. mdpi.com For instance, some susceptible tomato cultivars possess a two-nucleotide deletion in the Asc1 open reading frame, while others have a larger deletion that affects the gene's regulatory region and initial coding sequence. mdpi.com These mutations result in a non-functional or absent protein, rendering the plant unable to counteract the toxin's effects. pnas.org Consequently, AAL toxin induces programmed cell death, or apoptosis, in the tissues of susceptible tomato plants. mdpi.comasm.org In contrast, resistant cultivars are protected from this cell death. mdpi.com It is important to note that sensitivity to AAL toxins is a relative trait; while all tomato tissues are affected to some extent, susceptible cultivars are significantly more sensitive than resistant ones. researchgate.net

Interestingly, while most commercial tomato cultivars are resistant, susceptible varieties have been identified. mdpi.com Furthermore, studies of ancestral tomato accessions from Peru and Mexico have revealed previously unknown susceptible populations of S. pimpinellifolium, S. lycopersicum var. cerasiforme, and S. lycopersicum var. lycopersicum “jitomate criollo”. mdpi.com

The Asc-1 gene exhibits significant homology to the yeast longevity assurance gene, LAG1. pnas.orgnih.gov Both Asc-1 and LAG1 are involved in the biosynthesis of ceramides (B1148491), a class of lipid molecules that are crucial components of cell membranes and are involved in various cellular processes, including signaling pathways that regulate cell growth, proliferation, and death. pnas.orgnih.govajol.info

AAL toxins, along with other sphinganine-analog mycotoxins (SAMs) like fumonisins, act by inhibiting ceramide synthase, a key enzyme in the ceramide biosynthesis pathway. scispace.comapsnet.orgnih.gov This inhibition disrupts sphingolipid metabolism, leading to an accumulation of sphinganine (B43673) and phytosphingosine (B30862) and a depletion of complex sphingolipids, ultimately triggering apoptosis in sensitive cells. scispace.comapsnet.orgnih.gov

The Asc-1 gene is believed to encode a ceramide synthase that is insensitive to AAL toxin. nih.gov In resistant tomato plants, the functional ASC1 protein can continue to produce ceramides even in the presence of the toxin, thus preventing the disruption of sphingolipid metabolism and subsequent cell death. pnas.orgnih.gov This is supported by the finding that supplying exogenous ceramides to susceptible tomato leaves can counteract the cell death induced by AAL toxin. nih.gov

The LAG1 protein family, which includes ASC1, is widespread among eukaryotes, suggesting a conserved and fundamental role for these proteins in cellular function. researchgate.net In the model plant Arabidopsis thaliana, there are at least three homologs of Asc-1, designated as LOH1, LOH2, and LOH3 (LAG1 Homolog). researchgate.netresearchgate.net The LOH2 gene, in particular, has been shown to be involved in the response to AAL toxin, with loh2 mutants exhibiting increased sensitivity. nih.gov These homologs in Arabidopsis are also ceramide synthases with different specificities for fatty acid chain lengths. researchgate.net

Table 1: Key Genes and Their Functions in AAL Toxin Resistance

Gene/LocusOrganismFunctionRole in AAL Toxin Response
Asc Locus Tomato (Solanum lycopersicum)Controls susceptibility to Alternaria stem canker and AAL toxin.Dominant allele confers resistance; recessive allele confers susceptibility.
Asc-1 Tomato (Solanum lycopersicum)Encodes a ceramide synthase.Homologous to yeast LAG1; a functional Asc-1 gene provides resistance to AAL toxin.
LAG1 Yeast (Saccharomyces cerevisiae)Longevity assurance gene; involved in ceramide synthesis.Homolog of Asc-1; its function provides a model for understanding Asc-1's role.
LOH2 Arabidopsis thalianaLAG1 Homolog 2; a ceramide synthase.Knockout mutants show increased sensitivity to AAL toxin.

The Asc Locus and its Role in AAL Toxin Susceptibility

Molecular Basis of Differential Susceptibility Across Plant Species

While the genetics of AAL toxin sensitivity are well-defined in tomato, the response to this mycotoxin varies significantly across a broader range of plant species.

AAL toxins have demonstrated phytotoxic effects against a variety of broadleaf weeds, making them a subject of interest for potential bioherbicides. iastate.edu Weeds such as jimsonweed (Datura stramonium), prickly sida, and black nightshade (Solanum nigrum) have shown susceptibility to AAL toxin. researchgate.netnih.gov For instance, studies on excised leaves of jimsonweed and black nightshade revealed phytotoxic effects at relatively low concentrations. researchgate.net

In addition to weeds, AAL toxins can affect at least 25 species of solanaceous plants. nih.gov However, many important monocotyledonous crops, including maize and wheat, are tolerant to AAL toxin. nih.gov This differential susceptibility highlights the presence of diverse resistance mechanisms across the plant kingdom.

Nonhost resistance refers to the immunity of an entire plant species to all genetic variants of a particular pathogen. apsnet.org This form of resistance is multi-layered and can involve both pre-invasion and post-invasion defense mechanisms. apsnet.orgnih.gov

Studies using the model plant Arabidopsis thaliana have provided insights into nonhost resistance against Alternaria alternata. Wild-type Arabidopsis is generally resistant, showing either no symptoms or a hypersensitive response (a rapid, localized cell death to prevent pathogen spread) upon inoculation. apsnet.orgnih.gov However, the situation changes when the plant's defense system is compromised. For example, in Arabidopsis pen mutants, which have defects in penetration resistance, the fungus can enter the plant tissue, but its growth is still limited by post-invasion defenses. apsnet.orgnih.gov

Crucially, the presence of AAL toxin can overcome these nonhost resistance barriers in plants that are sensitive to the toxin. In Arabidopsis loh2 mutants, which lack a functional homolog of the Asc-1 resistance gene and are therefore sensitive to the toxin, an AAL-toxin-producing strain of A. alternata can successfully invade and complete its life cycle. apsnet.orgnih.gov This demonstrates that AAL toxin can act as a key effector that collapses the plant's multilayered defense system. apsnet.orgnih.gov

Furthermore, even among species that are sensitive to AAL toxin, some exhibit resistance to the fungus itself. Several Nicotiana species that are sensitive to the toxin are nonetheless resistant to infection by A. alternata f. sp. lycopersici. nih.gov This suggests the presence of additional, nonhost resistance mechanisms that are independent of toxin insensitivity. nih.gov

Table 2: Susceptibility of Various Plant Species to AAL Toxin TB2

Plant SpeciesCommon NameSusceptibility to this compound
Solanum lycopersicum (asc/asc)Susceptible TomatoHigh
Solanum lycopersicum (Asc/Asc)Resistant TomatoLow/Tolerant
Datura stramoniumJimsonweedSusceptible
Solanum nigrumBlack NightshadeSusceptible
Zea maysMaizeTolerant
Triticum aestivumWheatTolerant
Nicotiana speciesTobaccoVariable, some species are sensitive
Arabidopsis thaliana (wild-type)Thale CressRelatively Insensitive
Arabidopsis thaliana (loh2 mutant)Thale CressSensitive

Broadleaf Weed and Crop Susceptibility Profiles

Induced Resistance and Genetic Engineering for AAL Toxin Tolerance

The understanding of the genetic and molecular basis of AAL toxin resistance has opened avenues for developing plants with enhanced tolerance through both induced resistance and genetic engineering.

One of the primary strategies for engineering resistance is to introduce a functional gene that can counteract the toxin's effects. The overexpression of the tomato Asc-1 gene has been shown to confer high levels of insensitivity to AAL toxins. scispace.comapsnet.orgnih.gov When a functional Asc-1 gene was overexpressed in SAM-sensitive tomato hairy roots and in the susceptible plant Nicotiana umbratica, it resulted in high insensitivity to the toxin and resistance to infection by A. alternata f. sp. lycopersici. scispace.comapsnet.orgnih.gov This approach directly targets the mechanism of toxin action by ensuring the continued production of essential ceramides.

Another potential strategy involves the introduction of genes that can detoxify the toxin. cabidigitallibrary.org While not yet fully realized for AAL toxin, this approach has been proposed for other phytotoxins. cabidigitallibrary.org The pathogen itself can be a source of such resistance genes, as it must possess a mechanism to protect itself from its own toxic products. cabidigitallibrary.org However, for host-selective toxins like AAL toxin, obtaining resistance genes from the pathogen is less likely. cabidigitallibrary.org

Induced resistance, where a plant's own defense mechanisms are stimulated, is another area of exploration. Chemical mutagenesis has been used to create resistant mutants in susceptible tomato lines. nih.gov These induced mutations often occur at the Asc locus, restoring resistance to the toxin. nih.gov The study of such mutants can further elucidate the key components of the resistance pathway.

The development of transgenic plants with enhanced resistance to toxins like AAL toxin holds significant promise for agriculture, offering a way to protect crops from devastating diseases. cabidigitallibrary.org

Mutagenesis Approaches to Alter Toxin Sensitivity

The study of toxin sensitivity and the development of resistant plant lines have been significantly advanced through mutagenesis. Chemical mutagenesis, in particular, has been a valuable tool in identifying the genetic basis of sensitivity to AAL toxins.

In a notable study, seeds from a tomato line susceptible to AAL-toxin were treated with the chemical mutagen ethyl methanesulphonate (EMS). This treatment induced random mutations in the seeds' DNA. Subsequent screening of the M2 generation (the second generation after mutagenesis) led to the identification of mutants that exhibited resistance to the toxin. nih.gov Genetic analysis of these resistant plants revealed that the mutations had occurred at the Asc locus on chromosome 3L. nih.govresearchgate.net The resistance levels and toxin-sensitivity responses in most of these induced mutants were comparable to those of naturally resistant tomato lines that carry the functional Asc gene. nih.gov

Interestingly, this chemical mutagenesis approach also yielded novel mutants with a distinct phenotype. These plants were insensitive to AAL-toxins during the seedling stage but became sensitive to the toxin and susceptible to infection by the fungus at mature stages. nih.gov This finding suggests a complex regulation of the Asc locus or the involvement of other developmental factors in the expression of resistance.

In contrast to the success with chemical mutagenesis, a study employing transposon mutagenesis did not identify any AAL-toxin-insensitive insertion mutants. nih.gov This could be due to various factors, including the specific transposon system used or the nature of the target gene.

These mutagenesis studies have been instrumental in confirming the central role of the Asc locus in determining sensitivity to AAL-toxin and have provided valuable genetic material for further research into the molecular mechanisms of resistance.

Table 1: Summary of Mutagenesis Approaches for AAL-Toxin Sensitivity

Mutagenesis AgentOrganismTarget Gene/LocusOutcomeReference(s)
Ethyl methanesulphonate (EMS)Tomato (Lycopersicon esculentum)Asc locusSuccessful induction of resistance in susceptible lines; identified mutations at the Asc locus. nih.govresearchgate.net
Transposon MutagenesisTomato (Lycopersicon esculentum)Not specifiedNo AAL-toxin-insensitive mutants were identified. nih.gov

Molecular Breeding Strategies for Enhanced Resistance

Building on the fundamental knowledge of the genetics of AAL-toxin resistance, various molecular breeding strategies are being explored and implemented to develop crop varieties with enhanced and durable resistance. These strategies offer more precision and efficiency compared to conventional breeding methods.

Marker-Assisted Selection (MAS)

The identification and mapping of the Asc locus, the primary determinant of resistance to AAL-toxin in tomato, has paved the way for marker-assisted selection (MAS). nih.govapsnet.org MAS utilizes molecular markers, such as Single Nucleotide Polymorphisms (SNPs) or Simple Sequence Repeats (SSRs), that are tightly linked to the gene of interest. plos.org By screening for the presence of these markers in breeding populations, breeders can efficiently select for plants that carry the resistance allele without the need for laborious and time-consuming disease screening assays. plos.orgmdpi.comfrontiersin.org While much of the detailed work on MAS for Alternaria resistance has been demonstrated in citrus for resistance to the ACT-toxin, the principles are directly applicable to tomato breeding for AAL-toxin resistance, given the well-defined nature of the Asc locus. plos.orgmdpi.comfrontiersin.org

Genetic Engineering

Genetic engineering offers a powerful approach to introduce novel resistance mechanisms into susceptible crop varieties. One successful example involves the expression of the anti-apoptotic baculovirus p35 gene in tomato. pnas.orgnih.gov The AAL-toxin is known to induce programmed cell death (PCD), a process that shares similarities with apoptosis in animals. pnas.orgnih.govfrontiersin.org The p35 protein is an inhibitor of caspases, key proteases in the apoptotic pathway. Transgenic tomato plants expressing the p35 gene showed significant protection against cell death induced by AAL-toxin and were also resistant to infection by the pathogen Alternaria alternata f. sp. lycopersici. pnas.orgnih.gov This demonstrates that targeting the host's cell death machinery is a viable strategy for engineering resistance.

Another potential genetic engineering strategy is the transfer of genes that can detoxify the toxin. This "pathogen-derived resistance" approach involves identifying and transferring a gene from the pathogen itself that confers self-protection. cabidigitallibrary.org While this has been successful for other toxins, its application for host-selective toxins like AAL-toxin may be more complex. cabidigitallibrary.org

Gene Editing

The advent of precise gene-editing technologies like CRISPR-Cas9 has opened up new possibilities for creating resistant varieties. ifgoiano.edu.br This technology allows for the targeted modification of specific genes. In the context of AAL-toxin, CRISPR-Cas9 could potentially be used to directly edit the susceptible asc allele in a desirable tomato cultivar to convert it into a resistant Asc allele. This approach avoids the lengthy process of backcrossing to introduce the resistance gene from a wild relative and can help preserve the elite genetic background of the cultivar. ifgoiano.edu.brnih.gov

Table 2: Overview of Molecular Breeding Strategies for AAL-Toxin Resistance

StrategyApproachExample/Potential ApplicationKey Benefit(s)Reference(s)
Marker-Assisted Selection (MAS) Use of molecular markers linked to the Asc locus to select for resistant plants.Selection of tomato breeding lines carrying the Asc resistance allele.Increased efficiency and accuracy of selection in breeding programs. nih.govapsnet.orgplos.orgmdpi.comfrontiersin.org
Genetic Engineering Introduction of a foreign gene that confers resistance.Expression of the baculovirus p35 gene in tomato to block AAL-toxin-induced programmed cell death.Introduction of novel resistance mechanisms not present in the host species. pnas.orgnih.gov
Gene Editing Targeted modification of the endogenous susceptible gene.Using CRISPR-Cas9 to edit the asc allele in susceptible tomato cultivars to the resistant Asc form.Precise and rapid creation of resistant varieties without linkage drag. ifgoiano.edu.brnih.gov

Analogues and Synthetic Derivatives in Aal Toxin Research

Structural Elucidation of AAL Toxin TB2 Isomers and Related Congeners

The AAL toxin family, including this compound, consists of complex molecules that often exist as mixtures of structural isomers. Elucidating these structures and distinguishing between related congeners requires sophisticated analytical techniques.

Spectroscopic Analysis in Stereochemical Determination (NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR techniques, along with Mass Spectrometry (MS), are indispensable tools for determining the precise structure and stereochemistry of this compound and its related congeners unb.brslu.se. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups, crucial for identifying stereocenters and confirming relative configurations. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish spatial proximity between protons, aiding in stereochemical assignments iastate.edu.

Mass Spectrometry, including High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS), provides accurate mass measurements for elemental composition determination and fragmentation patterns that reveal structural features unb.brresearchgate.net. These methods are vital for identifying and differentiating between closely related isomers and congeners by detecting subtle mass differences or unique fragmentation pathways. For instance, the structural characterization of new AAL toxin pairs like TC, TD, and TE involved the interpretation of spectra obtained from NMR and fast atom bombardment (FAB) mass spectrometry unb.br. Similarly, Mosher ester analysis and chiral column chromatography of derivatized fragments have been used to determine absolute configurations iastate.edu.

Regioisomeric Distinctions Among AAL Toxin Variants

AAL toxins are characterized by propane-1,2,3-tricarboxylic acid (PTCA) side chains esterified to an aminopentol (B8107646) backbone. A significant aspect of their structural complexity arises from the regiochemistry of this esterification, where the PTCA moiety can be attached to either the C-13 or C-14 position of the backbone oup.commdpi.comup.ac.za. These positional isomers, such as AAL toxins TAl and TA2, or TB1 and TB2, are often produced as mixtures by the fungus Alternaria alternata unb.brfrontiersin.org.

Distinguishing between these regioisomers relies heavily on detailed spectroscopic analysis. Differences in NMR chemical shifts and coupling constants, particularly in the signals corresponding to the esterified carbons and adjacent protons, can reveal the site of esterification unb.br. Mass spectrometry can also aid in differentiating isomers if fragmentation patterns are sensitive to the position of the PTCA group. The biological activity of these regioisomers can also vary, making their accurate identification critical for understanding structure-activity relationships unb.br.

Design and Synthesis of AAL Toxin Analogues for Mechanistic Probes

The synthesis of AAL toxin analogues serves a dual purpose: to probe the molecular mechanisms underlying their phytotoxicity and to identify structural modifications that enhance desirable properties, such as selective herbicidal activity with reduced mammalian toxicity.

Rational Design Based on Structure-Activity Relationships

The design of AAL toxin analogues is guided by established structure-activity relationships (SAR). Research has indicated that the intact molecule and a free amino group are crucial structural determinants for the biological activity of AAL toxins in tomato leaves apsnet.org. Specifically, the presence of hydroxyl groups on the backbone and the propane-1,2,3-tricarboxylic acid (PTCA) side chains are key features. Analogues are often designed to systematically alter these features, such as modifying or removing hydroxyl groups, or altering the PTCA esterification pattern, to observe the impact on phytotoxicity and mammalian cell toxicity nih.govcapes.gov.br. For instance, analogues might be synthesized to investigate the role of specific hydroxyl groups or to explore variations in the length or composition of the side chains.

Evaluation of Synthetic Analogues in Cellular and Plant Bioassays

Synthesized analogues are rigorously tested in various bioassays to evaluate their biological activity. These assays typically include:

Plant Bioassays: Testing on detached leaf discs or whole plants (e.g., duckweed, tomato, black nightshade) to assess phytotoxicity, including effects like cellular leakage and chlorophyll (B73375) loss nih.govcapes.gov.br.

Cellular Bioassays: Evaluating cytotoxicity against mammalian cell lines (e.g., MDCK, H4TG, NIH3T3) to determine selectivity and potential for safe herbicide development nih.govcapes.gov.br.

One study evaluated nine synthetic analogues and found that a specific diester analogue (Analogue 9) exhibited significant phytotoxicity in duckweed while demonstrating considerably lower toxicity to mammalian cell lines compared to the parent AAL-toxin or fumonisin B1. This highlights the potential for developing analogues with improved safety profiles nih.govcapes.gov.br.

Table 1: Evaluation of Synthetic AAL Toxin Analogues

Analogue IDStructural Modification (Relative to this compound)Phytotoxicity (e.g., Duckweed)Mammalian Cell Cytotoxicity (e.g., H4TG)Notes
Analogue 9Diester derivativeHigh activityLow toxicity (IC50 = 200 µM)Showed significant phytotoxicity and low mammalian toxicity, indicating potential as a herbicide nih.govcapes.gov.br.
AP1Aminopentol (hydrolyzed form)Lower activityNot specifiedHydrolysis products generally showed reduced activity iastate.edu.
AP2Aminopentol (hydrolyzed form)Lower activityNot specifiedHydrolysis products generally showed reduced activity iastate.edu.
FA1N-acetylated derivativeInactiveNot specifiedN-acetylation generally reduced toxicity unb.briastate.eduapsnet.org.
FA2N-acetylated derivativeInactiveNot specifiedN-acetylation generally reduced toxicity unb.briastate.eduapsnet.org.

Synthetic Methodologies for AAL Toxin Backbone and Side Chain Construction

The complex structure of this compound, featuring a long aminopentol backbone and esterified tricarballylic acid side chains, presents significant challenges for total synthesis. Research efforts have focused on developing efficient synthetic routes to construct these intricate molecular architectures.

Key synthetic strategies often involve:

Stereoselective Synthesis of the Backbone: Building the chiral aminopentol backbone requires precise control over multiple stereocenters. This can involve employing chiral pool starting materials, asymmetric synthesis techniques, or stereoselective functional group transformations. For instance, studies have explored the synthesis of specific fragments, such as the C(1)-C(9) unit of TA toxin, utilizing nucleophilic opening of chiral epoxides up.ac.za.

Construction of the Tricarballylic Acid Moiety: The propane-1,2,3-tricarboxylic acid (PTCA) side chain needs to be synthesized and then selectively esterified to the backbone.

Esterification and Functionalization: The final steps involve regioselective esterification of the PTCA moiety to the appropriate hydroxyl group(s) on the backbone (e.g., C-13 or C-14) and any necessary functional group modifications or protections/deprotections.

The development of robust synthetic methodologies is crucial for accessing sufficient quantities of specific AAL toxin isomers and analogues for detailed biological and mechanistic studies, as well as for exploring their potential as agrochemicals.

Compound List:

this compound

AAL Toxin TA

AAL Toxin TB

AAL Toxin TC

AAL Toxin TD

AAL Toxin TE

Fumonisin B1 (FB1)

Aminopentol (AP1)

Hexacetyl AP1

N-acetyl AP1

Analogue 9

FA1

FA2

AP1

AP2

TCA

Q & A

Q. What molecular mechanisms underlie this compound’s inhibition of sphingolipid biosynthesis?

  • Methodological Answer : Use stable isotope tracing (¹³C-serine) to track sphinganine accumulation in treated cells. Perform RNA-seq to identify downregulated enzymes (e.g., serine palmitoyltransferase). Validate via CRISPR-Cas9 knockout models and rescue experiments with exogenous sphingolipids .

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